N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-3-carboxamide is involved in the synthesis and characterization of various chemical compounds, demonstrating its versatility in chemical reactions. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing the structural diversity achievable through modifications at the N-position with different aryl substituents, including 2-chlorophenyl (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, electrochemical polymerization studies of terthiophene derivatives substituted with aryl groups indicate the influence of substituents on the polymerizability and properties of the resulting polymers (Visy, Lukkari, & Kankare, 1994).
Anti-inflammatory and Antioxidant Activities
The compound has been utilized in the synthesis of acid chloride derivatives for screening anti-inflammatory and antioxidant activities. A study showed that synthesized derivatives exhibited in vitro activities comparable to ibuprofen and ascorbic acid, respectively, highlighting its potential in developing therapeutic agents (Kumar, Anupama, & Khan, 2008).
Dearomatising Rearrangements
Thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with LDA. This showcases the compound's role in facilitating significant structural transformations, contributing to the diversity of organic synthesis methodologies (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Molecular Packing Motifs
In the context of supramolecular chemistry, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of self-assembly. The compound organizes into π-stacked rods encased by triple helical networks of hydrogen bonds, offering insights into molecular packing motifs that could inform the design of materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Mechanism of Action
Target of Action
The compound N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWEKMOJYHFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.